molecular formula C7H3ClF3N3 B2953973 5-Chloro-7-(trifluoromethyl)imidazo[1,2-C]pyrimidine CAS No. 2055901-35-2

5-Chloro-7-(trifluoromethyl)imidazo[1,2-C]pyrimidine

Cat. No. B2953973
CAS RN: 2055901-35-2
M. Wt: 221.57
InChI Key: WUSUYMGYWPHPHA-UHFFFAOYSA-N
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Description

“5-Chloro-7-(trifluoromethyl)imidazo[1,2-C]pyrimidine” is a chemical compound with the CAS Number: 2055901-35-2 . It has a molecular weight of 221.57 and its IUPAC name is this compound . The compound is solid in physical form .


Synthesis Analysis

While specific synthesis methods for “this compound” were not found, imidazo[1,2-a]pyridines, a related class of compounds, can be synthesized by the condensation of 2-aminopyridines with α-bromoketones under microwave irradiation . This method is solvent- and catalyst-free, making it environmentally benign .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C7H3ClF3N3/c8-6-13-4(7(9,10)11)3-5-12-1-2-14(5)6/h1-3H . This code provides a standard way to encode the compound’s molecular structure and formula.


Physical And Chemical Properties Analysis

“this compound” is a solid at room temperature . It has a molecular weight of 221.57 .

Scientific Research Applications

Synthetic Chemistry and Functionalization

Imidazo[1,2-a]pyrimidines, closely related to 5-Chloro-7-(trifluoromethyl)imidazo[1,2-C]pyrimidine, have been significantly studied for their synthetic chemistry applications. These compounds are utilized in various chemosynthetic methodologies, including multicomponent reactions, condensation reactions, and intramolecular cyclizations. Their ability to form diverse bonds (C-H, C-C, C-N) and undergo aza-Michael–Mannich reactions makes them valuable scaffolds for developing new chemosynthetic strategies and drug development due to their wide range of applications in medicinal chemistry (Goel, Luxami, & Paul, 2015).

Antimicrobial Agents

New derivatives of imidazo[1,2-a]pyrimidines have been synthesized with potential antimicrobial properties. These compounds have shown efficiency against various Gram-positive and Gram-negative bacteria, including Staphylococcus aureus. The nature of the substituents on the phenyl groups significantly influences their antimicrobial activity, indicating their potential as novel antimicrobial agents (Al‐Tel & Al‐Qawasmeh, 2010).

Therapeutic Agents

The imidazo[1,2-a]pyridine scaffold, similar to imidazo[1,2-C]pyrimidines, is identified as a "drug prejudice" structure due to its broad applications in medicinal chemistry, including anticancer, antimicrobial, antiviral, and antidiabetic activities. This scaffold has been part of various marketed drugs, indicating its potential for developing novel therapeutic agents (Deep et al., 2016).

Chemical–Genetic Profiling

Research involving chemical-genetic profiling of imidazo[1,2-a]pyridines and -pyrimidines has revealed these compounds target essential, conserved cellular processes. Subtle changes in their structure can dramatically alter their mechanisms of action, including disrupting mitochondria or acting as DNA poisons. This insight suggests their potential utility in understanding cell physiology and developing chemotherapeutics (Yu et al., 2008).

Antineoplastic Activity

Derivatives of benzo[4,5]imidazo[1,2-a]pyrimidine have been synthesized with varying degrees of antineoplastic activity against certain cell lines, suggesting their potential as cancer therapeutics (Abdel-Hafez, 2007).

Safety and Hazards

The compound has been classified with the signal word “Warning” and is associated with the following hazard statements: H302, H315, H319, H335 . Precautionary measures include P261, P264, P270, P271, P280, P302+P352, P304+P340, P321, P330, P362+P364, P405, P501 .

properties

IUPAC Name

5-chloro-7-(trifluoromethyl)imidazo[1,2-c]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3ClF3N3/c8-6-13-4(7(9,10)11)3-5-12-1-2-14(5)6/h1-3H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUSUYMGYWPHPHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C(=N1)C=C(N=C2Cl)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3ClF3N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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